molecular formula C10H19NO4Se B3091828 Boc-DL-selenomethionine CAS No. 1219410-27-1

Boc-DL-selenomethionine

Cat. No.: B3091828
CAS No.: 1219410-27-1
M. Wt: 296.2 g/mol
InChI Key: QJDWZRHRGRTJOH-UHFFFAOYSA-N
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Description

Boc-DL-selenomethionine is a derivative of selenomethionine, an amino acid that contains selenium. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of DL-selenomethionine. This modification enhances the stability and solubility of the compound, making it useful in various biochemical and pharmaceutical applications .

Mechanism of Action

Target of Action

Boc-DL-Selenomethionine, a derivative of the naturally occurring amino acid Selenomethionine, primarily targets reactive oxygen species (ROS) in the body . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. This is known as oxidative stress .

Mode of Action

This compound acts as an antioxidant , where it depletes ROS and aids in the formation and recycling of glutathione, another important antioxidant . This interaction with its targets results in a reduction of oxidative stress, thereby protecting cells from damage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the selenomethionine cycle (SeMTC) . This cycle involves several enzymes, including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . These enzymes play crucial roles in the metabolism of selenium, an essential trace element that supports various cellular and organismal functions .

Pharmacokinetics

It is known that the organic form of selenomethionine is more readily absorbed in the human body compared to the inorganic form This suggests that this compound may have good bioavailability

Result of Action

The primary result of this compound’s action is the reduction of oxidative stress in the body. By depleting ROS and aiding in the formation and recycling of glutathione, this compound helps protect cells from oxidative damage . This can have various molecular and cellular effects, including the prevention of cell damage and death, and the maintenance of cellular homeostasis .

Biochemical Analysis

Biochemical Properties

Boc-DL-selenomethionine participates in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . This cycle involves several enzymes, including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . This compound interacts with these enzymes, contributing to the overall biochemical reactions in the SeMTC .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to alleviate oxidative stress induced by Zearalenone, a mycotoxin, in porcine intestinal epithelial cells . This suggests that this compound can influence cell function by modulating oxidative stress responses . It also implies potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its antioxidant activity. In vivo, selenomethionine, the parent compound of this compound, acts as an antioxidant, depleting reactive oxygen species (ROS) and aiding in the formation and recycling of glutathione, another important antioxidant . This suggests that this compound may exert its effects at the molecular level through similar antioxidant mechanisms .

Temporal Effects in Laboratory Settings

This suggests that this compound may have similar applications and that its effects could change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on selenomethionine, the parent compound, have shown that its effects can vary with different dosages . For instance, selenomethionine supplementation has been associated with improved growth performance, immune function, and meat quality in pigs . Excessive selenium intake can lead to cytotoxicity .

Metabolic Pathways

This compound is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . This cycle involves several enzymes and cofactors, and it could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given its involvement in the selenomethionine cycle, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its involvement in the selenomethionine cycle, it is likely that it is directed to specific compartments or organelles where this cycle occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-selenomethionine typically involves the protection of the amino group of DL-selenomethionine with a Boc group. This can be achieved through the reaction of DL-selenomethionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Boc-DL-selenomethionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenol derivatives.

    Substitution: DL-selenomethionine.

Scientific Research Applications

Boc-DL-selenomethionine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Boc-DL-selenomethionine is unique due to the presence of the Boc protecting group, which enhances its stability and solubility. This makes it particularly useful in synthetic and industrial applications where stability is crucial. Additionally, the Boc group can be selectively removed under mild conditions, allowing for the controlled release of DL-selenomethionine .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDWZRHRGRTJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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